2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid
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Overview
Description
2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid typically involves the reaction of 6-methyl-2-aminopyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or water and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the oxoacetic acid moiety but shares the amino group on the pyridine ring.
6-Methylpyridine: Similar structure but lacks the amino and oxoacetic acid groups.
2-Oxoacetic Acid: Contains the oxoacetic acid moiety but lacks the pyridine ring.
Uniqueness
2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid is unique due to the combination of the pyridine ring, methyl group, amino group, and oxoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components.
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-2-4-6(9-5)10-7(11)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJFGDUOKKSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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